4-tert-Butyl-4'-fluorobenzhydrol
Overview
Description
4-tert-Butyl-4'-fluorobenzhydrol is a useful research compound. Its molecular formula is C17H19FO and its molecular weight is 258.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Materials Science and Chemistry
The synthesis and properties of novel polyimides derived from unsymmetric diamines, including compounds related to 4-tert-Butyl-4'-fluorobenzhydrol, show promising applications due to their low dielectric constant, high glass transition temperature, and excellent solubility in organic solvents. These materials are valuable for electronic and aerospace applications due to their insulation properties and thermal stability (Chern & Tsai, 2008).
Research on ortho-linked polyamides based on bis(ether-carboxylic acid) derived from compounds structurally similar to this compound revealed their noncrystalline nature, excellent solubility in polar solvents, and high thermal stability. These polyamides could be utilized in the production of transparent, flexible films with a range of applications, including coatings and insulating materials (Hsiao, Yang, & Chen, 2000).
A study on hydrogen for fluorine exchange in CH4-xFx by monomeric [1,2,4-(Me3C)3C5H2]2CeH, which involves structural motifs related to this compound, showcases the potential of such reactions in synthetic chemistry, particularly in the modification of hydrocarbon chains by introducing fluorine atoms. This has implications for pharmaceuticals and agrochemicals synthesis, where fluorine's presence can significantly alter biological activity (Werkema et al., 2005).
Environmental Science
- Research on the removal of organophosphorus pesticides from water using a new amino-substituted calixarene-based magnetic sporopollenin demonstrates the environmental cleanup potential of derivatives of this compound. These findings highlight the compound's role in developing advanced materials for removing toxic substances from water, contributing to safer drinking water and reduced environmental impact (Kamboh et al., 2016).
Biochemistry and Pharmaceutical Chemistry
- The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound with a structure similar to this compound, as a deoxofluorinating agent showcases its utility in introducing fluorine into organic molecules. This compound's high thermal stability and resistance to hydrolysis make it an excellent candidate for use in the synthesis of fluorinated organic compounds, including pharmaceuticals and agrochemicals (Umemoto et al., 2010).
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11,16,19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNYQNAERUPNHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373817 | |
Record name | 4-tert-Butyl-4'-fluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596812-34-9 | |
Record name | 4-tert-Butyl-4'-fluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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